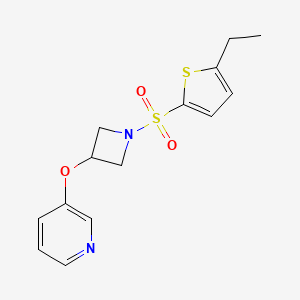![molecular formula C15H14ClN3OS B2775006 N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide CAS No. 72293-65-3](/img/structure/B2775006.png)
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide is a chemical compound with the molecular formula C15H13ClN2OS. This compound is also known as MCC950 and is a potent inhibitor of the NLRP3 inflammasome, which is a protein complex that plays a crucial role in the innate immune system. The NLRP3 inflammasome is involved in the regulation of inflammation and the immune response, and its dysregulation has been implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MCC950 has shown promise as a therapeutic agent for these diseases and others.
Wissenschaftliche Forschungsanwendungen
Synthesis and Computational Evaluation
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents This study discusses the synthesis of a series of new acetamides and evaluates their anxiolytic and skeletal muscle relaxant activities. Molecular docking studies show that these compounds correctly dock into the GABAA receptor binding pocket. The study highlights compound 3h for its potent activity in this domain (Verma, Kumar, & Kumar, 2017).
Spectroscopic Studies of Ligand
Synthesis and Spectroscopic Studies of new ligand N-((4-(phenylamino)phenyl)carbamothioyl) acetamide with some Divalent Metal Ion Complexes This research outlines the synthesis of a new ligand and its characterization through various spectroscopic methods. It also studies divalent metal ion complexes of the ligand, hinting at an octahedral geometrical structure for these complexes (Sarhan & Neema, 2018).
Antibacterial Agents Synthesis and QSAR Studies
Synthesis and QSAR Studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines as Potential Antibacterial Agents This paper presents the synthesis and evaluation of various acetamide derivatives for their antibacterial activity. QSAR studies indicate the positive contribution of substituents, enhancing the antibacterial potency of these compounds (Desai, Shah, Bhavsar, & Saxena, 2008).
Structural Insights
Crystal Structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide The study provides a detailed crystal structure of a similar acetamide, indicating its potential interactions and stability in solid-state. The study provides insights into the molecular packing and interaction patterns within the structure (Marinova, Nikolova, Dołęga, & Ahmedova, 2022).
Molecular Conformations and Supramolecular Assembly
Halogenated C,N-diarylacetamides molecular conformations and supramolecular assembly
This research provides an in-depth analysis of the molecular conformations and supramolecular assembly of halogenated N,2-diarylacetamides. It discusses the significant interactions and molecular arrangements that contribute to the structural stability of these compounds (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)17-15(21)19-18-14(20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRNVVDFFZQLAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide](/img/structure/B2774925.png)
![5-(2-chlorophenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2774927.png)
![N-(2,3-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2774929.png)
![(E)-4-(Dimethylamino)-1-[4-[methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]azepan-1-yl]but-2-en-1-one](/img/structure/B2774930.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)naphthalene-2-sulfonamide](/img/structure/B2774931.png)
![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)
![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)

![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)
![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylpropanamide](/img/structure/B2774946.png)